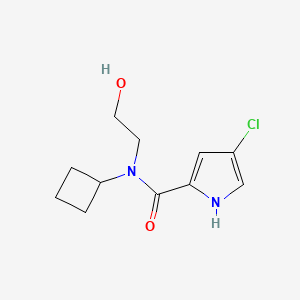![molecular formula C15H17N3O3 B6627885 N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6627885.png)
N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. It may also act on receptors in the central nervous system to produce its effects.
Biochemical and physiological effects:
N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide in lab experiments is its potential as a treatment for various diseases. Additionally, it has been shown to be relatively safe in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a treatment.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to study its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand its mechanism of action and optimize its use as a treatment for various diseases.
Synthesemethoden
The synthesis of N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide involves the reaction of 2-chloroethyl isocyanate with 4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-3-carboxylic acid followed by cyclization with cyclobutanamine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as an anticancer agent. Additionally, it has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-9-8-17(11-4-3-5-11)14(20)12-10-16-13-6-1-2-7-18(13)15(12)21/h1-2,6-7,10-11,19H,3-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVHDRWQWFWDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)C(=O)C2=CN=C3C=CC=CN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chloro-5-fluorophenyl)methyl]indole-2-carboxylic acid](/img/structure/B6627824.png)
![5-(2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B6627825.png)


![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)



![2-[Cyclobutyl-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]amino]ethanol](/img/structure/B6627864.png)
![4-[Cyclobutyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6627871.png)


